molecular formula C16H18ClNO6S2 B587025 rac Clopidogrel-13C,d3 Hydrogen Sulfate CAS No. 1246814-55-0

rac Clopidogrel-13C,d3 Hydrogen Sulfate

Cat. No. B587025
M. Wt: 423.902
InChI Key: FDEODCTUSIWGLK-SPZGMPHYSA-N
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Description

“rac Clopidogrel-13C,d3 Hydrogen Sulfate” is a labelled form of Clopidogrel and an antithrombotic . It is a synthetic compound widely employed in scientific research, serving diverse applications in various fields .


Synthesis Analysis

This compound plays a crucial role as a chiral ligand in the synthesis of enantiomerically pure compounds . It serves as a chiral selector in chiral chromatography, facilitating the separation of enantiomers .


Molecular Structure Analysis

The molecular formula of “rac Clopidogrel-13C,d3 Hydrogen Sulfate” is C15(13C)H13D3ClNO2S•H2SO4 . It has a molecular weight of 423.91 .


Chemical Reactions Analysis

This compound is instrumental in the exploration of stereoselective reactions, allowing researchers to gain insights into the mechanisms and factors influencing the preferential formation of specific stereoisomers .


Physical And Chemical Properties Analysis

The appearance of “rac Clopidogrel-13C,d3 Hydrogen Sulfate” is a white to off-white solid . It has a specific rotation of -0.4° (c = 0.2, Methanol) . The carbon content is 45.26%, hydrogen content is 4.09%, nitrogen content is 3.20%, and sulfate is 22.84% by Ion Chromatography .

Scientific Research Applications

Clopidogrel's Mechanism of Action and Genetic Factors

Clopidogrel's efficacy as an antiplatelet drug is well-documented, but its effectiveness varies among individuals due to genetic polymorphisms. Research highlights the significant role of genetic variations, especially in the CYP2C19 gene, in clopidogrel's metabolic activation and its subsequent antiplatelet action. These genetic differences can influence the drug's effectiveness and have led to a deeper understanding of personalized medicine approaches for treating cardiovascular diseases.

  • A review on the Role of Genetic Polymorphism and Other Factors on Clopidogrel Resistance in Asian populations with Coronary Heart Disease (CHD) discussed the impact of genetic polymorphisms on clopidogrel resistance, highlighting the prevalence of specific CYP2C19 alleles that affect drug metabolism and responsiveness among Asians (Akkaif et al., 2021).
  • Another study focused on the Resistance to Clopidogrel reviewed evidence around the variability in the antiplatelet response to clopidogrel, pointing out the multifactorial nature of this phenomenon, including genetic polymorphisms and drug-drug interactions (Nguyen et al., 2005).

Clopidogrel Metabolism and Phase-II Polymorphisms

The bioactivation process of clopidogrel, involving phase-I and phase-II metabolism, is crucial for its conversion into an active metabolite that inhibits platelet aggregation. Studies have explored the role of phase-II metabolic enzymes and their genetic polymorphisms in clopidogrel's efficacy.

  • Polymorphisms of Genes Related to Phase-II Metabolism and the Resistance of Clopidogrel provided insights into the polymorphisms of genes involved in phase-II metabolism, such as GST and GLRX, which could impact the bioactivation of clopidogrel and contribute to resistance (Alkattan et al., 2021).

Pharmacogenetics and Drug-Drug Interactions

The interaction between clopidogrel and other medications, as well as the influence of genetic makeup on drug efficacy, is a significant area of research. These studies contribute to understanding how to optimize clopidogrel therapy for individuals, considering their genetic background and potential drug interactions.

  • Proton Pump Inhibitors, Genetic Polymorphisms, and Response to Clopidogrel Therapy review discussed the interactions between clopidogrel and proton pump inhibitors (PPIs), emphasizing the role of genetic polymorphisms in affecting clopidogrel's activation and function. It suggested that certain PPIs might reduce the efficacy of clopidogrel by affecting its metabolic activation via CYP2C19 (Fernando et al., 2011).

Safety And Hazards

As with any chemical, appropriate safety measures should be taken when handling “rac Clopidogrel-13C,d3 Hydrogen Sulfate”. Always refer to the Safety Data Sheet (SDS) and Certificate of Analysis for detailed safety information .

Future Directions

As a labelled form of Clopidogrel, “rac Clopidogrel-13C,d3 Hydrogen Sulfate” has potential applications in various fields of research. Its role as a chiral ligand and selector could be further explored in the synthesis of enantiomerically pure compounds and the separation of enantiomers . Its use in the study of stereoselective reactions could provide valuable insights into the mechanisms and factors influencing the formation of specific stereoisomers .

properties

IUPAC Name

sulfuric acid;trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-SPZGMPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747372
Record name Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Clopidogrel-13C,d3 Hydrogen Sulfate

CAS RN

1246814-55-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246814-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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